Cas no 853724-76-2 (4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one)
4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one Chemical and Physical Properties
Names and Identifiers
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- Z31315745
- EN300-26616538
- 853724-76-2
- 4-[(2-chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one
- 4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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- Inchi: 1S/C22H17ClN2O2/c1-12-7-13(2)9-17(8-12)21-24-18(22(26)27-21)11-16-10-15-6-4-5-14(3)19(15)25-20(16)23/h4-11H,1-3H3/b18-11-
- InChI Key: QJFYPLNILTZRGO-WQRHYEAKSA-N
- SMILES: ClC1=C(/C=C2/C(=O)OC(C3C=C(C)C=C(C)C=3)=N/2)C=C2C=CC=C(C)C2=N1
Computed Properties
- Exact Mass: 376.0978555g/mol
- Monoisotopic Mass: 376.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 51.6Ų
4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26616538-0.05g |
4-[(2-chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one |
853724-76-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one
Introduction to 4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one (CAS No. 853724-76-2)
The compound 4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one, identified by its CAS number 853724-76-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The presence of a quinolin-3-yl moiety combined with a 1,3-oxazolone scaffold suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.
In recent years, the investigation of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The 1,3-oxazolone core is particularly noteworthy for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for drug-receptor binding. The incorporation of a 2-Chloro-8-methylquinolin-3-yl group into the molecular framework introduces additional functional diversity, enhancing the compound's potential to modulate biological pathways.
The structural design of this compound aligns with the growing trend in medicinal chemistry towards rational drug design. By leveraging computational methods and high-throughput screening, researchers have been able to identify and optimize molecules with enhanced pharmacological properties. The combination of a quinolinic scaffold and an oxazolone ring provides a versatile platform for further derivatization and functionalization, enabling the creation of libraries of compounds with tailored biological activities.
Recent studies have highlighted the importance of quinoline derivatives in the treatment of various diseases, including infectious diseases and cancer. The methylidene group in the compound's structure suggests potential for alkylation reactions, which can be exploited to develop novel chemotherapeutic agents. Additionally, the presence of electron-withdrawing groups such as chlorine atoms can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
The< strong>3,5-dimethylphenyl substituent adds another layer of complexity to the compound's structure. This aromatic ring system can participate in π-interactions with biological targets, contributing to the compound's overall binding affinity. Furthermore, the dimethylation at the 3 and 5 positions enhances the stability of the phenyl ring, making it more resistant to metabolic degradation.
In terms of synthetic accessibility, this compound can be prepared through multi-step organic synthesis involving condensation reactions and cyclization processes. The availability of starting materials derived from readily accessible precursors makes it feasible to scale up production for both research and commercial purposes. Advances in synthetic methodologies have also enabled the introduction of various functional groups at specific positions within the molecule, further expanding its chemical space.
The pharmacological profile of this compound is currently under investigation in several academic and industrial laboratories. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. The oxazolone moiety is particularly interesting as it has been shown to modulate enzyme activity through allosteric binding interactions. This mechanism is distinct from traditional covalent inhibitors and offers a new approach to therapeutic intervention.
The< strong>CAS number 853724-76-2 serves as a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. As more data becomes available on its biological activity and synthetic properties, it is expected that this compound will continue to attract interest from both academic researchers and pharmaceutical companies.
In conclusion, 4-[(2-Chloro-8-methylquinolin-3-yl)methylidene]-2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-5-one represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential applications make it an exciting subject for future research endeavors. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing innovative therapeutic strategies.
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